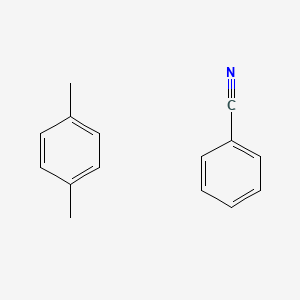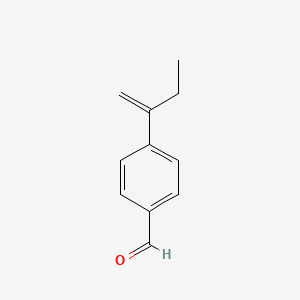
Benzonitrile--1,4-xylene (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile–1,4-xylene (1/1) is a chemical compound that combines benzonitrile and 1,4-xylene in a 1:1 ratio. Benzonitrile is an aromatic organic compound with the formula C6H5(CN), known for its sweet almond-like odor. It is primarily used as a precursor to various chemicals, including benzoguanamine. 1,4-xylene, also known as para-xylene, is an aromatic hydrocarbon with the formula C8H10. It is one of the three isomers of xylene and is widely used in the production of terephthalic acid and dimethyl terephthalate, which are precursors to polyethylene terephthalate (PET) plastics and fibers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzonitrile can be synthesized through several methods, including:
Cyanation of benzene halides: This involves the reaction of benzene halides with cyanide salts.
Ammoxidation of toluene: Toluene reacts with ammonia and oxygen at high temperatures to produce benzonitrile.
Dehydration of benzamide or benzaldehyde oxime: Benzamide or benzaldehyde oxime can be dehydrated to form benzonitrile.
Rosenmund–von Braun reaction: This involves the reaction of bromobenzene with cuprous cyanide or sodium cyanide in the presence of a solvent like dimethyl sulfoxide (DMSO).
1,4-xylene is typically obtained from the catalytic reforming of naphtha or the pyrolysis of gasoline. It can also be separated from mixed xylenes through fractional distillation and crystallization.
Industrial Production Methods
Industrial production of benzonitrile often involves the ammoxidation of toluene, where toluene, ammonia, and oxygen react at temperatures between 400 to 450°C. For 1,4-xylene, large-scale production is achieved through catalytic reforming and separation from mixed xylene streams.
Analyse Chemischer Reaktionen
Types of Reactions
Benzonitrile undergoes various chemical reactions, including:
Reduction: Benzonitrile can be reduced to benzylamine using hydrogenation.
Hydrolysis: It can be hydrolyzed to benzoic acid in the presence of acidic or basic conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, such as nitration, sulfonation, and halogenation.
1,4-xylene can undergo:
Oxidation: It can be oxidized to terephthalic acid or dimethyl terephthalate.
Halogenation: It can react with halogens to form halogenated derivatives.
Common Reagents and Conditions
Reduction of benzonitrile: Hydrogen gas and a metal catalyst like palladium or nickel.
Hydrolysis of benzonitrile: Acidic or basic aqueous solutions.
Oxidation of 1,4-xylene: Oxygen or air in the presence of a catalyst like cobalt or manganese.
Major Products
Reduction of benzonitrile: Benzylamine.
Hydrolysis of benzonitrile: Benzoic acid.
Oxidation of 1,4-xylene: Terephthalic acid or dimethyl terephthalate.
Wissenschaftliche Forschungsanwendungen
Benzonitrile–1,4-xylene (1/1) has various applications in scientific research:
Chemistry: Benzonitrile is used as a solvent and a precursor for the synthesis of other chemicals. 1,4-xylene is used in the production of PET plastics and fibers.
Biology: Benzonitrile derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Benzonitrile derivatives are explored for their potential use in pharmaceuticals.
Industry: 1,4-xylene is crucial in the production of PET, which is used in packaging, textiles, and other applications.
Wirkmechanismus
The mechanism of action of benzonitrile involves its ability to act as a ligand, forming coordination complexes with transition metals. These complexes are useful in various catalytic processes. Benzonitrile can also undergo nucleophilic addition reactions due to the presence of the cyano group.
1,4-xylene primarily acts as a precursor in the production of terephthalic acid and dimethyl terephthalate. The oxidation of 1,4-xylene involves the activation of the methyl groups, leading to the formation of carboxylic acid groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzaldehyde: Similar to benzonitrile but contains an aldehyde group instead of a cyano group.
Toluene: Similar to 1,4-xylene but contains only one methyl group attached to the benzene ring.
Benzamide: Similar to benzonitrile but contains an amide group instead of a cyano group.
Uniqueness
Benzonitrile is unique due to its cyano group, which imparts distinct reactivity and coordination properties. 1,4-xylene is unique among the xylene isomers due to its symmetrical structure, making it particularly suitable for the production of terephthalic acid and dimethyl terephthalate.
Eigenschaften
CAS-Nummer |
665005-76-5 |
|---|---|
Molekularformel |
C15H15N |
Molekulargewicht |
209.29 g/mol |
IUPAC-Name |
benzonitrile;1,4-xylene |
InChI |
InChI=1S/C8H10.C7H5N/c1-7-3-5-8(2)6-4-7;8-6-7-4-2-1-3-5-7/h3-6H,1-2H3;1-5H |
InChI-Schlüssel |
GSRXTJNGCSVHGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C.C1=CC=C(C=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[Chloro(3-methoxyphenyl)methyl]-N-ethyl-N-phenylbenzamide](/img/structure/B15159434.png)
![(1R,5R)-3-(5,6-Dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B15159451.png)

![N-[3-(Triethoxysilyl)propyl]pyridine-4-carboxamide](/img/structure/B15159463.png)
![9-Hydroxy-8-oxatricyclo[7.3.1.02,7]tridec-2(7)-en-3-one](/img/structure/B15159471.png)


![1-Ethenyl-3-[(3-methylphenoxy)methyl]benzene](/img/structure/B15159499.png)

![N-[4-[3,5-bis[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]phenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide](/img/structure/B15159510.png)
![2-{[(2S)-Butan-2-yl]amino}-1,3-thiazole-5-carboxylic acid](/img/structure/B15159513.png)
![N-Methyl-4-[(naphthalen-1-yl)oxy]butan-1-amine](/img/structure/B15159514.png)


